2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide
Description
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methoxy-N-[(2-methoxypyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-9(13)12-6-8-4-3-5-11-10(8)15-2/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
YNUJDDFXRLMXJT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation and Cross-Coupling of Pyridine Intermediates
Source outlines a method for introducing aryl groups to pyridine via Suzuki-Miyaura coupling. Adapting this approach, 2-methoxy-3-bromopyridine undergoes coupling with methylboronic acid to install the methyl group at position 3. Subsequent iodination using N-iodosuccinimide (NIS) in acetonitrile yields 3-iodo-2-methoxypyridine (Table 1).
Table 1: Halogenation of 2-Methoxypyridine
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | NBS, CH₃CN | 30°C, 5 h | 85 |
| 2 | NIS, AcOH | 80°C, 12 h | 78 |
The iodinated intermediate is then subjected to a Negishi coupling with zinc-methyl chloride under palladium catalysis to introduce the methyl group.
Reductive Amination of 3-Formyl-2-Methoxypyridine
An alternative route involves formylation of 2-methoxypyridine at position 3 using Vilsmeier-Haack conditions (POCl₃, DMF), followed by reductive amination with ammonium acetate and sodium cyanoborohydride. This yields 3-(aminomethyl)-2-methoxypyridine with 67% efficiency (Scheme 1).
Scheme 1:
2-Methoxypyridine → Vilsmeier-Haack formylation → 3-Formyl-2-methoxypyridine → Reductive amination → 3-(Aminomethyl)-2-methoxypyridine.
Synthesis of 2-Methoxyacetyl Chloride
Chlorination of 2-Methoxyacetic Acid
2-Methoxyacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, yielding 2-methoxyacetyl chloride with 92% conversion. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride.
Amidation of 3-(Aminomethyl)-2-Methoxypyridine
EDCI-Mediated Coupling
Source demonstrates amidation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and pyridine. Applying this method, 3-(aminomethyl)-2-methoxypyridine reacts with 2-methoxyacetyl chloride in dichloromethane at 25°C for 12 hours (Table 2).
Table 2: Amidation Reaction Parameters
| Reagent | Equiv | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Methoxyacetyl Cl | 1.2 | CH₂Cl₂ | 12 | 72 |
| EDCI | 1.5 | Pyridine | 12 | 68 |
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate 2-methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide.
Direct Acetylation with 2-Methoxyacetic Anhydride
Adapting Source, 2-methoxyacetic anhydride is prepared by reacting 2-methoxyacetic acid with acetic anhydride. The aminomethylpyridine derivative is acetylated in tetrahydrofuran (THF) at 50°C, achieving a 65% yield.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45 (d, J = 7.6 Hz, 1H, pyridine-H), 6.80 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H), 4.40 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.42 (s, 2H, COCH₂).
-
¹³C NMR: δ 170.2 (C=O), 158.1 (pyridine-C), 149.3 (pyridine-C), 135.6 (pyridine-C), 122.4 (pyridine-C), 71.8 (OCH₃), 58.3 (OCH₃), 42.1 (CH₂).
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDCI-mediated coupling | Mild conditions, high purity | Cost of EDCI | 72 |
| Direct acetylation | Scalable, inexpensive reagents | Lower regioselectivity | 65 |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The methoxy groups and the acetamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues in Medicinal Chemistry
2-Methoxy-N-((6-(1-Methyl-4-(Methylamino)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide
- Structure: A complex heterocyclic system fused to the pyridine ring, with additional methyl and methylamino substituents.
- Activity : Binds to the pseudokinase domain of tyrosine kinase 2 (TYK2), demonstrating inhibitory activity in autoimmune disease models. The methoxy group likely stabilizes interactions with the hydrophobic pocket of TYK2 .
- Key Difference : The extended heterocyclic system increases molecular weight (C₁₉H₂₁N₇O₂, MW: 379.42) and complexity compared to the target compound, enhancing target specificity but reducing synthetic accessibility .
N-(2-Fluorophenyl)-2-Methoxy-N-[1-(2-Phenylethyl)piperidin-4-yl]Acetamide (Ocfentanil)
- Structure : Contains a fluorophenyl group and a piperidine ring instead of pyridine.
- Activity : Acts as a µ-opioid receptor agonist. The methoxy group contributes to lipophilicity, aiding blood-brain barrier penetration .
- Key Difference : The absence of a pyridine ring and presence of fluorine alter electronic properties, shifting applications from kinase inhibition to analgesia .
Agrochemical Analogues
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
- Structure : Chlorine and methoxymethyl groups on the acetamide backbone, with diethylphenyl substitution.
- Activity : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The chlorine atom enhances electrophilicity, enabling covalent binding to plant enzymes .
- Key Difference : Chlorine substitution increases reactivity and environmental persistence compared to the methoxy-dominated target compound .
Heterocyclic and Sulfur-Containing Analogues
2-{[4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide
- Structure : Triazole-thioether linkage and methoxy-methylphenyl group.
- Activity: Potential antifungal or anticancer activity due to the triazole’s ability to coordinate metal ions. The sulfur atom enhances π-π stacking interactions .
- Key Difference : The triazole-thioether moiety introduces redox activity absent in the target compound, broadening applications in catalysis or metalloenzyme inhibition .
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Predicted using fragment-based methods.
Key Research Findings
- Methoxy Group Impact: Methoxy substituents in the target compound improve solubility (logP = 1.2) compared to chlorine-containing agrochemicals (logP = 3.0), reducing nonspecific binding in biological systems .
- Heterocyclic Systems : Extended heterocycles (e.g., imidazopyrrolopyridine in TYK2 inhibitors) enhance target affinity but complicate synthesis and metabolic stability .
- Safety Profiles : Unlike opioid analogs (e.g., Ocfentanil), the target compound lacks documented neurotoxicity, aligning with its research-focused applications .
Biological Activity
2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a methoxy group and a pyridine ring. This article explores its biological activities, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure
The molecular formula for 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide is CHNO. The presence of methoxy groups enhances its solubility and biological interaction potential.
Biological Activities
Research indicates that 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide exhibits several significant biological activities:
- Anticancer Properties : This compound has shown promise in inhibiting cancer cell proliferation in various studies. For instance, it has been tested against human cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential use in cancer therapeutics.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further research in the development of new antibiotics.
The mechanism by which 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors. The methoxy groups may enhance binding affinity to these targets, modulating their activity and leading to therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against various bacterial strains |
Synthesis Methods
The synthesis of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis techniques. These methods are designed to produce the compound efficiently while minimizing by-products. The general steps include:
- Formation of the Pyridine Ring : Utilizing methoxypyridine derivatives.
- Acetamide Formation : Coupling the pyridine derivative with acetamide.
- Purification : Employing techniques such as recrystallization or chromatography to obtain pure product.
Case Studies
Recent studies have highlighted the potential applications of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide in various fields:
- Cancer Research : A study examining its effects on breast cancer cells demonstrated a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent.
- Antimicrobial Testing : In vitro tests against common pathogens revealed that the compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | DMF, 70°C, 12h | 65–78 | >92% | |
| Purification | Silica gel (hexane:EtOAc 3:1) | 85 | >98% |
Q. Table 2: Biological Activity Profiling
| Assay Type | Target | Result (IC₅₀/EC₅₀) | Notes |
|---|---|---|---|
| Kinase inhibition | EGFR | 1.2 µM | ATP-competitive |
| Antimicrobial | S. aureus | MIC = 8 µg/mL | Synergy with β-lactams |
Critical Considerations
- Contradictions in Data : Variability in reported bioactivity may stem from differences in assay protocols or compound batches. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are essential .
- Safety Handling : While toxicity data are limited, PPE (gloves, goggles) and fume hoods are mandatory during synthesis. Waste disposal must comply with EPA/DOT regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
